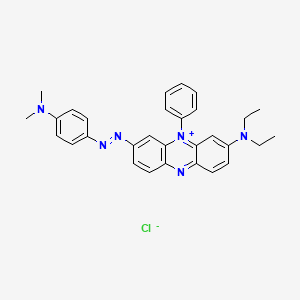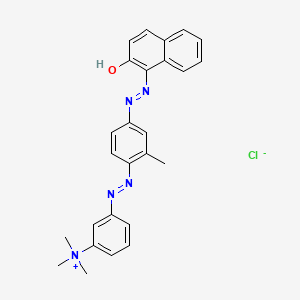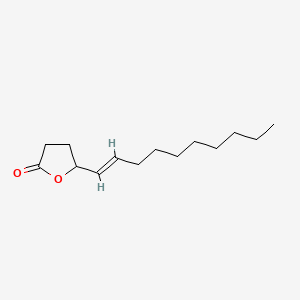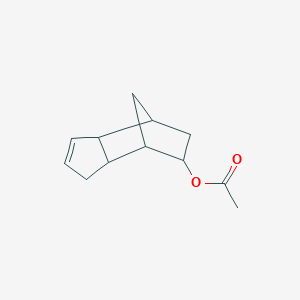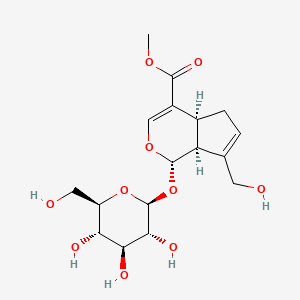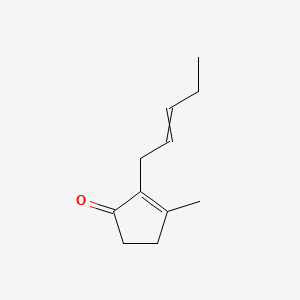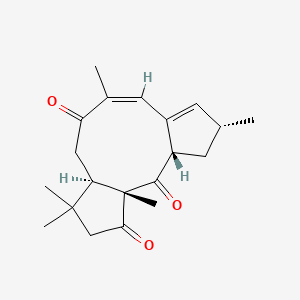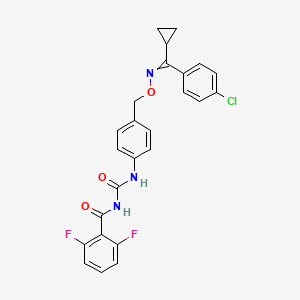
Flucycloxuron
Descripción general
Descripción
Flucycloxuron is a compound with the molecular formula C25H20ClF2N3O3 . It is also known by other synonyms such as Andalin and has CAS numbers 94050-52-9 and 113036-88-7 . It is recognized as a flucycloxuron .
Molecular Structure Analysis
The IUPAC name for Flucycloxuron is N - [ [4- [ [ ( E )- [ (4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide . The molecular weight is 483.9 g/mol .Physical And Chemical Properties Analysis
Flucycloxuron has a molecular weight of 483.9 g/mol . Its molecular formula is C25H20ClF2N3O3 .Aplicaciones Científicas De Investigación
Insecticidal Activity and Chitin Biosynthesis Inhibition Flucycloxuron, a novel benzoylphenylurea (BPU) derivative, exhibits significant insecticidal activity, specifically targeting the insect cuticle formation process. When injected into newly ecdysed pupae of Tenebrio molitor, flucycloxuron induces mortality by preventing successful adult ecdysis. Its mode of action involves inhibiting chitin biosynthesis, leading to a reduction in cuticle thickness and decreased incorporation of chitin precursors. This effect positions flucycloxuron alongside other BPU compounds, such as diflubenzuron and triflumuron, but with a distinct efficacy profile in inhibiting chitin synthesis. The comparison shows flucycloxuron to be more effective than diflubenzuron and comparable to triflumuron, highlighting its potential as a novel agent in pest management strategies (Soltani, Chebira, Delbecque, & Delachambre, 1993).
Impact on Reproductive Events and Chorion Thickness in Mealworms Research into the effects of flucycloxuron on Tenebrio molitor reveals that this compound impacts several reproductive events, including the duration of the preoviposition and oviposition periods, fecundity, egg viability, and embryonic development. Flucycloxuron administration leads to a reduction in oocyte numbers, ovary weight, and the size and volume of the basal oocyte during sexual maturation. Additionally, it influences the chorion thickness of freshly laid eggs without significantly affecting the chorion's fine structure. These findings indicate that flucycloxuron's impact extends beyond insect mortality to include significant alterations in reproductive physiology and egg development, suggesting potential applications in controlling pest populations through reproductive interference (Hami, Taibi, & Soltani-Mazouni, 2004).
Safety And Hazards
Direcciones Futuras
The global Flucycloxuron market is expected to grow steadily in the coming years . The market is driven by increasing demand in various industries, technological advancements, and growing awareness of the environmental impact of Flucycloxuron .
Relevant Papers One paper discusses cross-resistance between Flucycloxuron, clofentezine, and hexythiazox in Panonychus ulmi (fruit tree red spider mite) . Another paper discusses the PPARγ agonistic potential of chitin synthesis inhibitors and their energy metabolism-related hepatotoxicity .
Propiedades
IUPAC Name |
N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNFPQPGUWFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034356 | |
| Record name | Flucycloxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-flucycloxuron | |
CAS RN |
113036-88-7 | |
| Record name | Flucycloxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucycloxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-({[(Z)-[(4-chlorophenyl)(cyclopropyl)methylidene]amino]oxy}methyl)phenyl]-3-(2,6-difluorobenzoyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


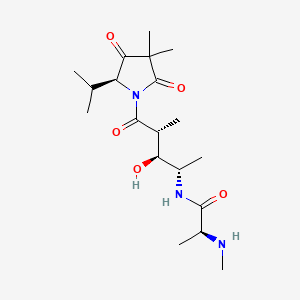
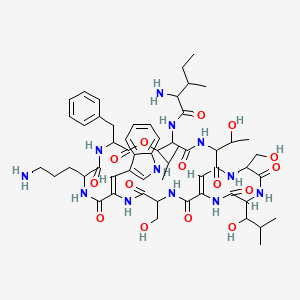
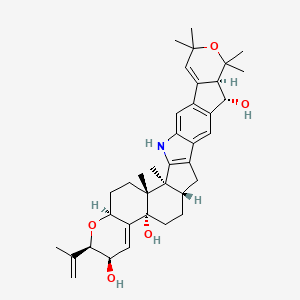
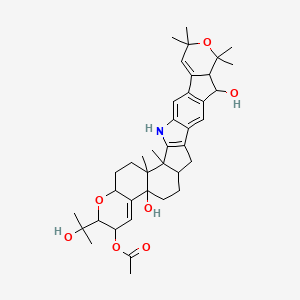
![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)
![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)
